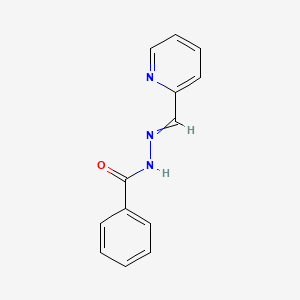
4-(2,2,2-Trifluoroethanethioyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethanethioyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a trifluoroethanethioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethanethioyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of an organic solvent, such as ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the thioyl group .
Industrial Production Methods
Industrial production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroethanethioyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or other reduced forms.
Substitution: The trifluoroethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethanethioyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethanethioyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoroethanethioyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2,2,2-Trifluoroethanethioyl)morpholine include other morpholine derivatives and trifluoroethanethioyl-substituted compounds. Examples include:
- 4-(2,2,3,3-Tetrafluoropropyl)morpholine
- 2,2,2-Trifluoroethanethiol
- Morpholine derivatives with different substituents .
Uniqueness
What sets this compound apart is its unique combination of the morpholine ring and the trifluoroethanethioyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H8F3NOS |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C6H8F3NOS/c7-6(8,9)5(12)10-1-3-11-4-2-10/h1-4H2 |
Clave InChI |
KONWUGFOIHNHKS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)







![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)


